molecular formula C9H7BrO2 B13669087 6-bromo-5-methylisobenzofuran-1(3H)-one

6-bromo-5-methylisobenzofuran-1(3H)-one

Cat. No.: B13669087
M. Wt: 227.05 g/mol
InChI Key: ZPZWSPSSFZBICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylisobenzofuran-1(3H)-one is a brominated and methyl-substituted lactone that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Compounds based on the isobenzofuranone scaffold, such as the related 5-bromoisobenzofuran-1(3H)-one, are frequently employed in metal-catalyzed cross-coupling reactions, including the Ullmann condensation with phenols to form biaryl ethers and the palladium-catalyzed cyanation to introduce nitrile groups . The bromine atom at the 6-position offers a reactive site for further functionalization, while the methyl group at the 5-position can influence the compound's electronic properties and metabolic profile. Computational data on structural analogs suggests that this class of compounds may exhibit high gastrointestinal absorption and blood-brain barrier penetration . As a result, this compound is of significant value for constructing complex molecules, particularly in the development of potential pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-2-6-4-12-9(11)7(6)3-8(5)10/h2-3H,4H2,1H3

InChI Key

ZPZWSPSSFZBICN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)OC2

Origin of Product

United States

Preparation Methods

Bromination Procedure

  • Starting Material: 5-methylisobenzofuran-1(3H)-one
  • Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvents: Non-polar solvents such as dichloromethane or acetone are preferred for controlled reactivity.
  • Temperature: Typically maintained between 0°C to room temperature to avoid over-bromination.
  • Reaction Time: 18–24 hours to ensure complete conversion.
  • Catalysts/Additives: Palladium(II) acetate and potassium bicarbonate have been reported to assist in related palladium-catalyzed coupling reactions, improving regioselectivity and yield.

Reaction Optimization

  • Stoichiometry: Using a slight excess of brominating agent (1.1 equivalents) improves yield without excessive side reactions.
  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradient effectively isolates the product.
  • Yields: Typical isolated yields range from 30% to 60%, depending on conditions and scale.
Parameter Typical Condition Effect on Outcome
Brominating agent Br2 or NBS (1.1 eq) Selective mono-bromination
Solvent Dichloromethane, acetone Controls reaction rate
Temperature 0°C to 25°C Limits over-bromination
Reaction time 18–24 hours Ensures completion
Purification method Silica gel chromatography High purity product
Yield range 30–60% Dependent on reagent and scale

Alternative Synthetic Strategies

While direct bromination is most common, alternative methods reported in literature and patents include:

Palladium-Catalyzed Coupling

  • Using palladium-catalyzed cross-coupling reactions to introduce bromine substituents onto pre-functionalized isobenzofuranones.
  • Reaction conditions involve Pd(OAc)2, bases like potassium bicarbonate, and elevated temperatures (~140°C).
  • This method allows for more controlled regioselectivity and can be adapted for scale-up.

Multi-Step Synthesis via Dibenzofuran Intermediates

  • Some methods start from o-dihalobenzenes undergoing cyclization and oxidation steps to form dibenzofuran derivatives, which are then brominated.
  • These routes are longer and more complex but can be optimized for industrial production.
  • For example, a three-step method involving:
    • Cyclization of 1,3-cyclohexanedione derivatives with o-dihalides.
    • Oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
    • Bromination using phosphorus tribromide.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Bromination 5-methylisobenzofuran-1(3H)-one Br2 or NBS, DCM/acetone, 0–25°C, 18–24h 30–60 Simple, selective, scalable
Pd-Catalyzed Coupling Pre-functionalized isobenzofuranone Pd(OAc)2, K bicarbonate, 140°C 40–55 More controlled regioselectivity
Multi-step from o-dihalobenzenes o-bromoiodobenzene or o-dibromobenzene Cyclization, DDQ oxidation, PBr3 bromination 40–50 Longer route, suitable for industrial use

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-5-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Isomers and Positional Substitution Effects

The position and type of substituents significantly influence the physicochemical and biological properties of isobenzofuranones. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key References
5-Methylisobenzofuran-1(3H)-one C5-methyl C₉H₈O₃ 164.16 g/mol
6-Methylisobenzofuran-1(3H)-one C6-methyl C₉H₈O₃ 164.16 g/mol
5-Bromoisobenzofuran-1(3H)-one C5-bromo C₈H₅BrO₃ 229.03 g/mol
6-Bromo-5-methylisobenzofuran-1(3H)-one C5-methyl, C6-bromo C₉H₇BrO₃ 243.06 g/mol
  • Electronic Effects: Bromine’s electron-withdrawing nature at C6 could deactivate the aromatic ring, reducing electrophilic substitution rates compared to non-halogenated analogs like 5-methylisobenzofuran-1(3H)-one .

Halogenated Derivatives: Bromo vs. Chloro

Halogenation alters both reactivity and biological activity:

Compound Name Halogen Boiling Point/Melting Point Notable Properties
6-Bromo-5-methylisobenzofuran-1(3H)-one Br Not reported Enhanced electrophilic stability
4-Chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Cl Not reported Higher polarity due to Cl and acetyl groups
  • Bromine vs. Chlorine : Brominated derivatives generally exhibit higher molecular weights and lower volatility compared to chlorinated analogs. Bromine’s larger atomic radius may also improve binding affinity in biological systems .

Functional Group Variations: Methyl vs. Methoxy and Hydroxy

Substituents like methoxy or hydroxy groups introduce polarity and hydrogen-bonding capabilities:

Compound Name Functional Groups Biological Activity References
5-Methoxyisobenzofuran-1(3H)-one C5-methoxy Phytotoxic, antioxidant
6-Bromo-3-hydroxyisobenzofuran-1(3H)-one C3-hydroxy, C6-bromo Not reported (likely enhanced solubility)
  • Hydroxy Groups : Hydroxy-substituted derivatives (e.g., 6-bromo-3-hydroxyisobenzofuran-1(3H)-one) may exhibit improved solubility and metabolic stability due to hydrogen bonding .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-5-methylisobenzofuran-1(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated isobenzofuranones often involves palladium-catalyzed coupling reactions or electrophilic aromatic substitution. For example, a protocol analogous to the synthesis of 5-methoxyisobenzofuran-1(3H)-one (reported in ) can be adapted, where palladium(II) acetate and potassium bicarbonate are used under controlled temperatures (140°C) . Optimizing solvent systems (e.g., dibromomethane or acetone) and purification via silica gel chromatography (hexane:ethyl acetate gradients) improves purity. Reaction time (18–24 hours) and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) significantly affect yields, with typical yields ranging from 30% to 60% depending on substituent positioning .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 6-bromo-5-methylisobenzofuran-1(3H)-one?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For example, the crystal structure of 6-methoxyisobenzofuran-1(3H)-one ( ) revealed planarity (mean deviation: 0.010 Å) and intermolecular C–H···O interactions, parameters critical for validating bromine and methyl substituent positions . Complementary techniques include:
  • ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • IR Spectroscopy : Confirms lactone carbonyl stretches (~1736 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
  • HREIMS : Validates molecular weight (e.g., M+H⁺ at 213.03 for brominated analogs) .

Q. How does the bromine substituent affect the compound’s stability under different storage conditions?

  • Methodological Answer : Bromine’s electron-withdrawing nature increases susceptibility to hydrolysis and photodegradation. Stability studies should include:
  • Temperature Control : Storage below -20°C (as recommended for 3-bromo-1-benzofuran in ) minimizes decomposition .
  • Light Exposure Tests : UV-Vis spectroscopy tracks degradation products under accelerated light stress.
  • HPLC Purity Monitoring : Reverse-phase chromatography quantifies degradation over time, with acetonitrile/water gradients resolving brominated byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 6-bromo-5-methylisobenzofuran-1(3H)-one derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often stem from assay variability or structural analogs. Resolve via:
  • Standardized Assays : Replicate phytotoxicity tests (e.g., photosynthetic electron transport inhibition in ) under controlled conditions (pH, temperature) .
  • Structure-Activity Relationship (SAR) Studies : Compare bromine/methyl positioning with analogs like 5-hydroxy-4-methylisobenzofuran-1(3H)-one (), where hydroxyl groups enhance antioxidant activity but reduce stability .

Q. How can computational modeling predict the reactivity and biological interactions of 6-bromo-5-methylisobenzofuran-1(3H)-one?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilic/nucleophilic sites. For example:
  • Frontier Molecular Orbital Analysis : Predicts reactivity via HOMO-LUMO gaps (e.g., bromine lowers LUMO energy, enhancing electrophilicity) .
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes in ’s anti-HIV studies) using AutoDock Vina with force fields optimized for halogen bonding .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scaling brominated isobenzofuranones requires:
  • Catalyst Optimization : Palladium catalysts () may require ligand tuning (e.g., XPhos) to prevent racemization .
  • Flow Chemistry : Continuous reactors improve heat dissipation for exothermic bromination steps, reducing side products .
  • In-line Analytics : PAT tools (e.g., Raman spectroscopy) monitor intermediate stability in real time .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s mechanism of action in biological systems?

  • Methodological Answer : Systematic SAR studies are critical:
  • Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions (e.g., with enzyme pockets in ’s benzoxazolone analogs) .
  • Methyl Group Impact : Methyl substituents at the 5-position (as in ) may sterically hinder binding but improve metabolic stability .
  • Functional Group Swapping : Replace the lactone with a ketone (e.g., ’s benzooxazinone) to assess redox sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.